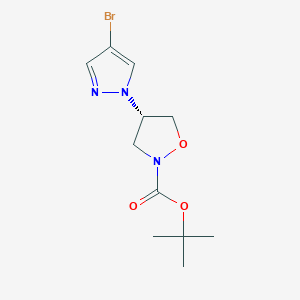
3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a benzamide core structure, which is a common motif in pharmaceutical drugs . It also seems to have a thiophene and a pyridine ring, which are aromatic heterocycles often found in various drugs and functional materials .
Molecular Structure Analysis
The molecular structure of such a compound would likely be planar due to the presence of the aromatic rings. The difluoro substitution on the benzene ring could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact molecular structure. For instance, the presence of the difluoro group might increase its lipophilicity, influencing its solubility in different solvents .Applications De Recherche Scientifique
Luminescent Properties and Material Applications
Studies on pyridyl substituted benzamides have demonstrated significant applications in the field of luminescence and material science. For example, compounds with pyridine and benzamide structures have been found to exhibit aggregation-enhanced emission (AEE) properties and multi-stimuli-responsive behaviors, making them suitable for various applications in optoelectronic devices and as sensors (Srivastava et al., 2017). Such compounds can form nano-aggregates in certain solvents, displaying enhanced luminescence, which is a valuable property for developing new luminescent materials.
Pharmaceutical Research and Drug Design
In pharmaceutical research, structurally related compounds have been evaluated for their potential as drug candidates. For instance, compounds featuring the pyridinyl benzamide motif have been investigated for their role as histone deacetylase (HDAC) inhibitors, showing promise in cancer therapy (Zhou et al., 2008). These inhibitors play a crucial role in regulating gene expression and have been a focus of research for their potential to treat various cancers.
Material Science and Polymer Research
In material science, research on compounds containing elements such as fluorine and sulfur, similar to the structural components of 3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, has led to the development of novel materials. For instance, polyamides and polyimides derived from fluorinated and sulfur-containing diamines have shown exceptional properties, including solubility in organic solvents, thermal stability, and potential for use in high-performance polymers (Shockravi et al., 2009). These materials have applications in electronics, aerospace, and as coatings due to their outstanding thermal and chemical resistance.
Fluorinated Compounds for Electrophilic Fluorination
Research on fluorinated compounds has also highlighted their utility in synthetic chemistry, particularly in electrophilic fluorination reactions. These studies provide insights into the reactivity and potential applications of fluorinated benzamides in synthesizing fluorinated organic molecules, which are of significant interest in medicinal chemistry and agrochemical research (Banks et al., 1990).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4-difluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUVJYKLAUHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2733151.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2733153.png)

![1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2733155.png)
![[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2733156.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2733159.png)
![3-(9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-morpholinopropan-1-one](/img/structure/B2733160.png)
![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)




![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)